(3-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine
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Overview
Description
3-Chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that contains nitrogen atoms in its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions for about an hour. The product is then isolated by evaporating the solvent and recrystallizing the residue from benzene .
Industrial Production Methods
While specific industrial production methods for 3-chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or hydrazines.
Oxidation and Reduction: The hydrazinyl group can undergo oxidation to form azo compounds or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like piperidine, N-methyl piperazine, and potassium hydroxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution Products: Various substituted triazolo[4,3-b]pyridazines depending on the nucleophile used.
Oxidation Products: Azo compounds.
Reduction Products: Amines.
Scientific Research Applications
3-Chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing compounds with potential antibacterial and anti-inflammatory activities
Material Science: It is utilized in the development of high-energy materials due to its nitrogen-rich structure.
Biological Studies: The compound is studied for its interactions with various biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with biological macromolecules. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the triazolo[4,3-b]pyridazine core can interact with DNA, potentially leading to antitumor effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
- Benzothieno[3,2-d][1,2,4]triazolo[4,3-b]pyridazine
- Pyrazolo[3,4-d]pyrimidine
Uniqueness
3-Chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its hydrazinyl group, which imparts distinct reactivity and biological activity compared to other similar compounds. This makes it a valuable scaffold in the design of new therapeutic agents.
Properties
CAS No. |
33183-96-9 |
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Molecular Formula |
C5H5ClN6 |
Molecular Weight |
184.59 g/mol |
IUPAC Name |
(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine |
InChI |
InChI=1S/C5H5ClN6/c6-5-10-9-4-2-1-3(8-7)11-12(4)5/h1-2H,7H2,(H,8,11) |
InChI Key |
GXVLKHRMAJADBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1NN)Cl |
Origin of Product |
United States |
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